beta-Isorenieratene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

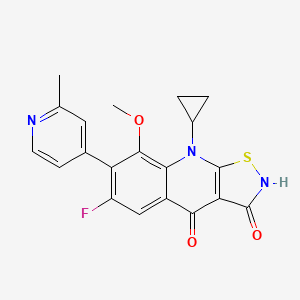

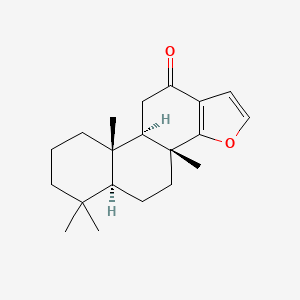

Beta-Isorenieratene is a triterpenoid and a carotenoid phi-end group.

Wissenschaftliche Forschungsanwendungen

Isorenieratene Derivatives in Sediments

Beta-Isorenieratene has significant relevance in sedimentary studies. The green sulfur bacterial pigment isorenieratene and its diagenetic products have been studied in sediments from various geological formations. This research reveals the formation of a large number of previously unknown derivatives, including those possessing a naphthyl moiety. The findings indicate that a complex pathway of diagenetic reactions determines the fate of isorenieratene, leading to a complex distribution of derivatives controlled by multiple factors (Damsté, Schouten, & Duin, 2001).

Spectroscopic Properties of Aryl Carotenoids

This compound and related compounds have been studied for their spectroscopic properties. Research comparing isorenieratene with other carotenoids like β-carotene shows that despite having more conjugated C═C bonds, its effective conjugation length is shorter. This impacts its spectroscopic properties, including the S1 lifetime and energy, which are key factors in understanding the behavior of these compounds under different conditions (Fuciman et al., 2015).

Biosynthesis in Streptomyces Griseus

This compound's biosynthesis has been a subject of interest, particularly in actinomycetes like Streptomyces griseus. The research identified a novel type of carotenoid desaturase, crtU, involved in its synthesis. This study provides insights into the genetic and enzymatic pathways leading to the formation of isorenieratene in bacteria (Krügel et al., 1999).

Paleoenvironmental Studies

This compound is also significant in paleoenvironmental studies. Its presence in ancient Mediterranean Sea sediments, as indicated by the detection of isorenieratene, suggests extended water column anoxia during periods of sapropel formation. This research extends the understanding of ancient ecological conditions and contributes to the reconstruction of historical environmental scenarios (Coolen & Overmann, 2007).

Interaction with Human Serum Albumin

Studies on the interaction of isorenieratene with human serum albumin (HSA) have been conducted to understand its behavior in biological systems. This research explores the binding mechanism, impact on HSA's structure, and stability comparisons with nonaromatic carotenoids, providing valuable information for potential biomedical applications (Chen et al., 2018).

Antioxidant and Photoprotective Effects

Research on isorenieratene extracted from Rhodococcus sp. reveals its potential as a natural antioxidant and UV damage inhibitor. This study shows its ability to scavenge oxygen and hydroxyl radicals and suggests its use in mitigating UV-related damages, including age-related macular degeneration (AMD) (Chen et al., 2019).

Eigenschaften

Molekularformel |

C40H52 |

|---|---|

Molekulargewicht |

532.8 g/mol |

IUPAC-Name |

1,2,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]benzene |

InChI |

InChI=1S/C40H52/c1-30(18-13-20-32(3)23-27-38-35(6)26-25-34(5)37(38)8)16-11-12-17-31(2)19-14-21-33(4)24-28-39-36(7)22-15-29-40(39,9)10/h11-14,16-21,23-28H,15,22,29H2,1-10H3/b12-11+,18-13+,19-14+,27-23+,28-24+,30-16+,31-17+,32-20+,33-21+ |

InChI-Schlüssel |

NMMZEYGYFYIADS-FOHJNKRASA-N |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C=CC(=C2C)C)C)/C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C=CC(=C2C)C)C)C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[O-methyl-11C]2-{4-[4-(7-Methoxynaphthalen-1-yl)piperazin-1-yl]butyl}-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B1247191.png)

![oleanolic acid 3-O-[O-beta-D-glucopyranosyl-(1->4)-O-beta-D-glucopyranosyl-(1->3)-O-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinopyranoside]](/img/structure/B1247194.png)

![[(2R,3R,4R,5R)-1,2,4,5,6-pentahydroxyhexan-3-yl] (2E,4S,5S,6E,8S,9S,10E,12S,13R,14S,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate](/img/structure/B1247197.png)

![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)